molecular formula C20H17Cl2N3O B2492090 (4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone

(4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone

Cat. No.: B2492090
M. Wt: 386.3 g/mol
InChI Key: AAYTXOPXLXAKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML189 is a small molecule drug that functions as an inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the proper folding, stability, and function of many proteins, including those that regulate cell growth and survival. Inhibiting heat shock protein 90 can disrupt these processes, making ML189 a potential therapeutic agent for treating diseases such as cancer and infectious diseases .

Preparation Methods

The synthesis of ML189 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While the exact synthetic route for ML189 is proprietary, general methods for preparing similar small molecule inhibitors often include:

    Formation of the core structure: This typically involves the use of organic halides and metal catalysts to form carbon-carbon bonds.

    Functional group modifications: Various functional groups are introduced or modified using reagents such as acids, bases, and oxidizing or reducing agents.

    Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for small molecule drugs like ML189 often involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

ML189 undergoes several types of chemical reactions, including:

    Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Substitution: This involves the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule.

    Addition and elimination: These reactions involve the addition or removal of small molecules like water or hydrogen. Acidic or basic conditions are often used to facilitate these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ML189 has several scientific research applications, including:

    Chemistry: As a tool compound for studying the role of heat shock protein 90 in various biochemical pathways.

    Biology: In cell-based assays to investigate the effects of heat shock protein 90 inhibition on cell growth and survival.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: In the development of new drugs targeting heat shock protein 90 and related pathways.

Mechanism of Action

ML189 exerts its effects by binding to the ATP-binding domain of heat shock protein 90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that rely on heat shock protein 90 for their stability and function. The inhibition of heat shock protein 90 can disrupt multiple signaling pathways involved in cell growth, survival, and stress response, making ML189 a potent inhibitor of cancer cell proliferation and pathogen survival .

Comparison with Similar Compounds

ML189 is unique among heat shock protein 90 inhibitors due to its specific binding affinity and selectivity for the ATP-binding domain of heat shock protein 90. Similar compounds include:

ML189’s unique chemical structure and binding properties make it a valuable tool for studying heat shock protein 90 function and developing new therapeutic agents targeting this protein.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-15-3-1-14(2-4-15)20(26)25-11-9-24(10-12-25)19-7-8-23-18-13-16(22)5-6-17(18)19/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYTXOPXLXAKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.